molecular formula C14H13NOS B2864972 N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2361657-73-8

N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide

Cat. No. B2864972
CAS RN: 2361657-73-8
M. Wt: 243.32
InChI Key: BKLKMNNTWMVOIN-UHFFFAOYSA-N
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Description

N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide, also known as PTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTM is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the inhibition of HDAC activity. HDACs play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide increases the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect against oxidative stress-induced cell death in neuronal cells. In addition, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes. In addition, the synthesis method for N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been optimized to produce high yields of the compound with high purity, making it a reliable method for producing the compound for research purposes.
One limitation of using N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its potential toxicity. While N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have anti-cancer and neuroprotective effects, it can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments to avoid potential toxicity.

Future Directions

There are several future directions for research on N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is to further investigate the anti-cancer effects of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide and its potential as a therapeutic agent for cancer treatment. Another potential direction is to investigate the neuroprotective effects of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide and its potential as a therapeutic agent for neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method for N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide to improve its yield and purity. Overall, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has the potential to be a valuable tool for scientific research and a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst. The resulting product is then treated with propargyl bromide to yield N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide with high purity, making it a reliable method for producing the compound for research purposes.

Scientific Research Applications

N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been used extensively in scientific research due to its ability to modulate the activity of various enzymes and receptors. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment.
In addition to its anti-cancer effects, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(5-phenylthiophen-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKMNNTWMVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide

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